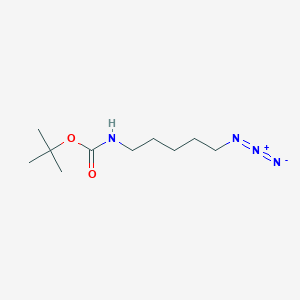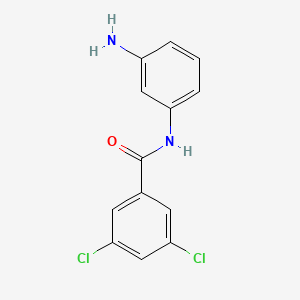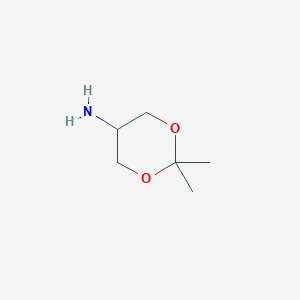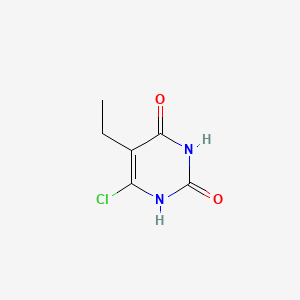
6-Chloro-5-ethyluracil
Overview
Description
6-Chloro-5-ethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a chlorine atom at the 6th position and an ethyl group at the 5th position of the uracil ring. Its molecular formula is C6H7ClN2O2, and it has a molecular weight of 174.58 g/mol
Mechanism of Action
Target of Action
6-Chloro-5-ethyluracil is a derivative of uracil, a pyrimidine analog. The primary targets of uracil derivatives are vital enzymes responsible for DNA biosynthesis such as dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), thymidine phosphorylase (TPase), and reverse transcriptase (RTase) . These enzymes play crucial roles in DNA replication and repair, and their inhibition can lead to cell death, particularly in rapidly dividing cells like cancer cells .
Mode of Action
For instance, 5-fluorouracil, another uracil derivative, is known to bind the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the function of TS, thereby blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in DNA synthesis and repair, given its similarity to other uracil derivatives. By inhibiting key enzymes in these pathways, the compound can disrupt DNA replication and repair, leading to cell death . .
Pharmacokinetics
Based on the pharmacokinetics of similar compounds like 5-fluorouracil, it can be inferred that the compound might have rapid distribution and elimination, with an apparent terminal half-life of approximately 8 to 20 minutes . The rapid elimination is primarily due to swift catabolism of the compound in the liver . .
Result of Action
The molecular and cellular effects of this compound are likely to involve disruption of DNA synthesis and repair, leading to cell death. This is due to the compound’s inhibition of key enzymes involved in these processes . .
Preparation Methods
The synthesis of 6-Chloro-5-ethyluracil can be achieved through several methods. One common approach involves the treatment of 5-ethylbarbituric acid with phosphorus oxychloride and N,N-dimethylaniline, resulting in the formation of 5-ethyl-2,4,6-trichloropyrimidine. This intermediate is then selectively hydrolyzed to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-5-ethyluracil undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, the chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include sodium hydroxide and potassium carbonate. The major products formed from these reactions depend on the nature of the nucleophile used .
Scientific Research Applications
6-Chloro-5-ethyluracil has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antiviral and antimicrobial properties. In medicine, it is explored for its potential use in drug development, particularly in the design of nucleoside analogs that can inhibit viral replication . Additionally, the compound is used in various industrial applications, including the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
6-Chloro-5-ethyluracil can be compared with other similar compounds, such as 6-Chloro-5-methyluracil and 6-Chloro-5-propyluracil. These compounds share a similar structure but differ in the alkyl group attached to the 5th position. The presence of different alkyl groups can influence the compound’s chemical reactivity and biological activity. For example, 6-Chloro-5-methyluracil may exhibit different antiviral properties compared to this compound due to the smaller size of the methyl group .
Properties
IUPAC Name |
6-chloro-5-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-3-4(7)8-6(11)9-5(3)10/h2H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJRVKJHXCITAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474027 | |
| Record name | 6-Chloro-5-ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20295-24-3 | |
| Record name | 6-Chloro-5-ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 6-chloro-5-ethyluracil in the formation of the described crystals?
A1: In the studied crystals, this compound acts as an anion. It interacts with the 4-phenylpiperazin-1-ium cation through a network of hydrogen bonds. Specifically, the N—H groups of the cation form hydrogen bonds with the oxygen atoms (N—H⋯O) and nitrogen atom (N—H⋯N) of the this compound anion. [] This hydrogen bonding network contributes to the overall crystal packing and stability. In the case of salt (I), two independent this compound anions and two 1-phenylpiperazine cations are present in the asymmetric unit. [] This complex arrangement highlights the role of molecular interactions in defining the crystal structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


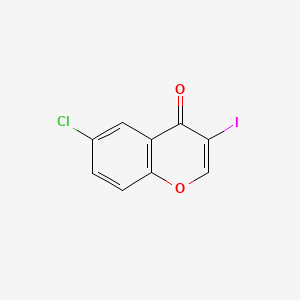
![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)
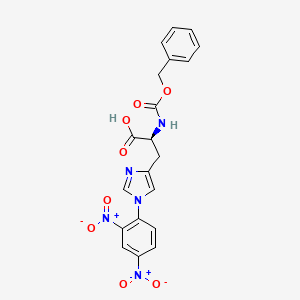

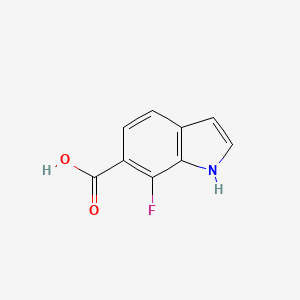
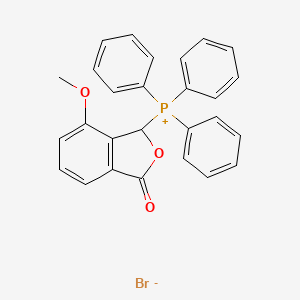


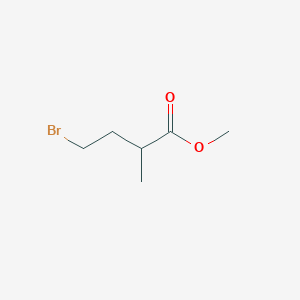
![2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1354324.png)
